1-(6-Cyclobutylpyrimidin-4-yl)azetidin-3-ol

Description

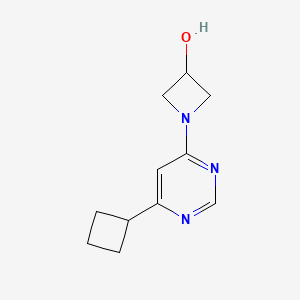

1-(6-Cyclobutylpyrimidin-4-yl)azetidin-3-ol is a heterocyclic organic compound featuring a pyrimidine core substituted at position 4 with a cyclobutyl group and at position 6 with an azetidine ring.

Properties

IUPAC Name |

1-(6-cyclobutylpyrimidin-4-yl)azetidin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O/c15-9-5-14(6-9)11-4-10(12-7-13-11)8-2-1-3-8/h4,7-9,15H,1-3,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHCPEPMQRRIJJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=CC(=NC=N2)N3CC(C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Cyclobutylpyrimidin-4-yl)azetidin-3-ol typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable diketone and an amidine.

Cyclobutyl Group Introduction: The cyclobutyl group can be introduced via a cycloaddition reaction or through the use of cyclobutyl halides in nucleophilic substitution reactions.

Azetidine Ring Formation: The azetidine ring is formed through a ring-closing reaction, often involving the use of a suitable dihaloalkane and a base to induce cyclization.

Hydroxyl Group Addition: The hydroxyl group can be introduced through hydrolysis or oxidation reactions, depending on the precursor used.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for efficient heat and mass transfer, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions: 1-(6-Cyclobutylpyrimidin-4-yl)azetidin-3-ol can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to remove the hydroxyl group or to reduce the pyrimidine ring.

Substitution: The azetidine ring can undergo nucleophilic substitution reactions, particularly at the carbon adjacent to the nitrogen atom.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products:

Oxidation Products: Ketones or aldehydes.

Reduction Products: Dehydroxylated compounds or reduced pyrimidine derivatives.

Substitution Products: Various substituted azetidine derivatives.

Scientific Research Applications

Medicinal Chemistry

1-(6-Cyclobutylpyrimidin-4-yl)azetidin-3-ol has shown promise in various therapeutic areas:

Anticancer Activity :

Recent studies indicate that compounds containing pyrimidine moieties exhibit significant anticancer properties. The compound's structural features may enhance its interaction with biological targets involved in cancer cell proliferation. For instance, derivatives of pyrimidine have been evaluated for their cytotoxic effects against human cancer cell lines (e.g., MCF-7, A549) with promising results .

Anti-inflammatory Potential :

The compound may also serve as an inhibitor of specific enzymes related to inflammatory pathways. Its structural analogs have been studied for their ability to modulate immune responses and treat autoimmune diseases by inhibiting the MTH1 enzyme, which plays a role in inflammatory processes .

Biological Studies

This compound can be utilized to investigate enzyme interactions and biological pathways:

Enzyme Inhibition Studies :

The compound can act as a potential inhibitor for various enzymes involved in metabolic pathways, providing insights into drug design and development for metabolic disorders.

Cellular Mechanisms :

Research has focused on understanding how this compound affects cell signaling pathways, particularly those related to apoptosis and cell cycle regulation, which are crucial for cancer treatment strategies.

Materials Science

Beyond biological applications, this compound can be used in materials science:

Polymer Synthesis :

The compound's unique structure allows it to act as a monomer or cross-linking agent in polymer chemistry, potentially leading to new materials with enhanced properties.

Case Study 1: Anticancer Activity

In a study evaluating the antiproliferative effects of various pyrimidine derivatives, this compound demonstrated significant cytotoxicity against lung cancer cells (A549). The IC50 values indicated effective inhibition of cell growth, suggesting potential for further development as an anticancer agent.

Case Study 2: Anti-inflammatory Effects

Research into MTH1 inhibitors has highlighted the role of compounds similar to this compound in treating autoimmune diseases. Clinical trials have shown that these compounds can effectively reduce inflammatory markers in patients with conditions like rheumatoid arthritis.

Mechanism of Action

The mechanism of action of 1-(6-Cyclobutylpyrimidin-4-yl)azetidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring’s strain and reactivity allow it to form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The pyrimidine ring can engage in π-π stacking interactions with aromatic residues, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on variations in the pyrimidine substituents, azetidine modifications, or replacement of the azetidine ring with other heterocycles. Below is a detailed comparison:

Structural Analogs with Azetidine Modifications

- 1-(6-Amino-2-methylpyrimidin-4-yl)azetidin-3-ol (CAS 1858439-63-0) Key Differences: The pyrimidine ring here is substituted with an amino and methyl group at positions 6 and 2, respectively, instead of a cyclobutyl group. The methyl group may introduce steric hindrance, affecting target binding . Molecular Weight: 180.21 g/mol (vs. ~235–250 g/mol for cyclobutyl analogs) .

5-[3-(tert-Butyl-dimethyl-silanyloxy)-azetidin-1-yl]-2-nitro-pyridine

- Key Differences : The azetidine hydroxyl group is protected as a silanyloxy ether, and the pyrimidine is replaced with a nitro-pyridine.

- Implications : Silanyloxy protection increases lipophilicity, which could enhance metabolic stability but require deprotection for activity. The nitro group may act as a prodrug moiety or introduce redox activity .

Cyclobutyl vs. Cyclopropyl Substituents

- 6-Cyclopropyl-3-[2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)-2-oxoethyl]-3,4-dihydropyrimidin-4-one (CAS 2415455-22-8) Key Differences: Cyclopropyl replaces cyclobutyl, and the azetidine is linked to a complex octahydrocyclopenta[c]pyrrole group via an oxoethyl chain. The fused bicyclic system adds rigidity, which may enhance selectivity but complicate synthesis . Molecular Weight: 342.4 g/mol (vs. ~391.5 g/mol for cyclobutyl-pyrimidine analogs) .

Azetidine vs. Piperidine Ring Replacements

- 1-[1-(6-Cyclobutylpyrimidin-4-yl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione (CAS 2549029-35-6) Key Differences: Azetidin-3-ol is replaced with a piperidin-4-yl group, and an imidazolidinedione moiety is appended. The imidazolidinedione introduces additional hydrogen-bonding sites, which may enhance target affinity but increase molecular weight (391.5 g/mol) .

- 2-[1-(6-Cyclobutylpyrimidin-4-yl)piperidin-4-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one Key Differences: Incorporates a dihydropyridazinone group and a 3,5-dimethylpyrazole substituent. Implications: The pyridazinone moiety adds planar rigidity and hydrogen-bonding capacity, while the pyrazole may engage in π-π stacking. The increased complexity (MW 405.5 g/mol) could impact bioavailability .

Biological Activity

1-(6-Cyclobutylpyrimidin-4-yl)azetidin-3-ol (CAS No. 2097925-77-2) is a novel compound characterized by a unique structural configuration that includes a cyclobutyl group, a pyrimidine ring, and an azetidine ring with a hydroxyl group. Its potential biological activities have garnered interest in medicinal chemistry and pharmacology, particularly concerning its role as an enzyme inhibitor and its therapeutic implications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure contributes to its unique reactivity and biological properties.

Enzyme Inhibition

Research indicates that this compound exhibits promising enzyme inhibition properties. Specifically, it has been studied for its potential to inhibit the USP1 protein, which is implicated in various cancer pathways. The inhibition of USP1 can lead to the stabilization of tumor suppressors, making this compound a candidate for cancer therapy .

Antimicrobial Properties

Preliminary studies have suggested that this compound may possess antimicrobial activity. Its structural components allow for interactions with bacterial enzymes, potentially disrupting their function. This aspect warrants further investigation to establish its efficacy against specific pathogens .

Study 1: USP1 Inhibition

A study published in a patent application highlighted the compound's ability to inhibit USP1 effectively. The findings indicated that this inhibition could lead to apoptosis in cancer cells, suggesting therapeutic potential in oncology .

Study 2: Antimicrobial Activity

In another research study, the compound was tested against various bacterial strains. Results demonstrated significant inhibition zones in agar diffusion assays, indicating its potential as an antimicrobial agent. Further quantitative analysis is required to determine the minimum inhibitory concentration (MIC) .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-Cyclohexylazetidin-3-ol | Cyclohexyl group instead of cyclobutyl | Moderate enzyme inhibition |

| 1-(a-Methylbenzyl)azetidin-3-ol | A methylbenzyl group | Limited antimicrobial activity |

| 3-((Hetera)cyclobutyl)azetidines | Varies in heterocyclic substitutions | Variable biological activities |

Q & A

Q. What are the primary applications of 1-(6-Cyclobutylpyrimidin-4-yl)azetidin-3-ol in academic research?

This compound is primarily used as a structural scaffold in medicinal chemistry for designing bioactive molecules. Its azetidine and pyrimidine moieties enable interactions with biological targets such as kinases or G-protein-coupled receptors (GPCRs). Methodologically, it serves as a building block in multi-step syntheses, particularly for introducing cyclobutyl groups to enhance steric effects or modulate lipophilicity in drug candidates .

Q. What synthetic strategies are recommended for preparing this compound?

A common approach involves:

- Step 1 : Cyclobutylation of 4,6-dichloropyrimidine via Suzuki-Miyaura coupling using cyclobutylboronic acid.

- Step 2 : Nucleophilic substitution of the remaining chlorine with azetidin-3-ol under basic conditions (e.g., K₂CO₃ in DMF at 80°C). Purity is typically verified via HPLC (C18 column, acetonitrile/water gradient) and elemental analysis (targeting <0.5% residual solvents) .

Q. How should researchers handle solubility and stability challenges for this compound?

The compound exhibits limited aqueous solubility due to its hydrophobic cyclobutyl group. Recommended methods:

- Solubilization : Use DMSO or ethanol as co-solvents (≤5% v/v) in biological assays.

- Storage : Store under inert gas (argon) at −20°C in sealed vials to prevent moisture absorption and oxidation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed using this compound derivatives?

SAR studies should focus on:

- Azetidine Modifications : Replace the hydroxyl group with fluorinated or methylated analogs to assess metabolic stability.

- Pyrimidine Substitutions : Introduce electron-withdrawing groups (e.g., Cl, CF₃) at the 2-position to evaluate binding affinity changes. Use computational docking (e.g., AutoDock Vina) to predict target interactions and validate with SPR (surface plasmon resonance) binding assays .

Q. What analytical techniques resolve contradictions in reported bioactivity data for this compound?

Discrepancies in IC₅₀ values often arise from assay conditions. To address this:

- Standardize Assays : Use ATP concentration-matched kinase inhibition assays (e.g., ADP-Glo™).

- Control for Purity : Verify compound integrity via LC-MS (ESI+) and NMR (¹H, ¹³C) before testing. Cross-validate findings with orthogonal methods like thermal shift assays (TSA) .

Q. How can researchers optimize the pharmacokinetic profile of derivatives based on this scaffold?

Key strategies include:

- LogP Adjustment : Introduce polar groups (e.g., -SO₂NH₂) to reduce LogP from ~2.5 to <2.0.

- Metabolic Stability : Replace the cyclobutyl group with spirocyclic or bicyclic analogs to block CYP3A4-mediated oxidation. Validate improvements using in vitro microsomal stability assays and in vivo PK studies in rodent models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.